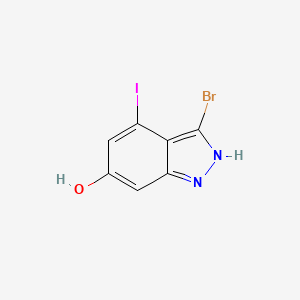

3-Bromo-4-iodo-1H-indazol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-iodo-2H-indazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2O/c8-7-6-4(9)1-3(12)2-5(6)10-11-7/h1-2,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRXUKQJINXHTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 3 Bromo 4 Iodo 1h Indazol 6 Ol

Reaction Mechanism Studies of Halogen Substitution (e.g., Nucleophilic Aromatic Substitution)

The presence of two distinct halogen atoms, bromine at C3 and iodine at C4, on the indazole ring of 3-Bromo-4-iodo-1H-indazol-6-ol makes it a prime candidate for halogen substitution reactions. The predominant mechanism for such transformations on electron-deficient aromatic systems like indazole is Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring. The reactivity of the halogens in SNAr reactions is generally I > Br > Cl > F, which is opposite to their electronegativity. This is because the carbon-halogen bond cleavage is often the rate-determining step.

For this compound, the iodine at the C4 position is expected to be more susceptible to nucleophilic attack than the bromine at the C3 position. This regioselectivity is influenced by both the better leaving group ability of iodide and the electronic effects of the indazole ring system. The electron-withdrawing nature of the pyrazole (B372694) ring fused to the benzene (B151609) ring activates the system towards nucleophilic attack. Synthetic routes to substituted 1-aryl-1H-indazoles have been developed that involve the deprotonation of arylhydrazones followed by an SNAr ring closure, highlighting the utility of this mechanism in building the indazole core itself. nih.gov

Investigation of Metal-Mediated Transformations at Halogenated Sites

The halogenated sites of this compound are highly amenable to metal-mediated cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is a key aspect of these transformations, often allowing for selective and sequential functionalization.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent (e.g., in Suzuki or Stille couplings) or reaction with an alkene or alkyne (e.g., in Heck or Sonogashira couplings), and finally, reductive elimination to yield the product and regenerate the catalyst.

Given the greater reactivity of the C-I bond compared to the C-Br bond in oxidative addition, palladium-catalyzed reactions on this compound can be selectively performed at the C4 position under carefully controlled conditions. For instance, a Suzuki coupling with an arylboronic acid could be achieved at the C4-iodo position while leaving the C3-bromo position intact for a subsequent, different coupling reaction. Copper-mediated, palladium-catalyzed cross-coupling reactions have also been successfully employed for similar substrates, expanding the scope of possible transformations. nih.gov

Table 1: Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions

| Position | Halogen | Relative Reactivity in Oxidative Addition | Potential Coupling Partners |

|---|---|---|---|

| C4 | Iodine | Higher | Arylboronic acids (Suzuki), Organostannanes (Stille), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) |

Tautomeric Equilibria and Proton Transfer Dynamics of 1H-Indazol-6-ol Derivatives

Indazole derivatives can exist in different tautomeric forms due to the migration of a proton. researchgate.net For this compound, two main types of tautomerism are relevant: annular tautomerism of the indazole ring and keto-enol tautomerism of the 6-hydroxy group.

Annular Tautomerism: The indazole ring can exist as two primary annular tautomers: the 1H-indazole and the 2H-indazole. researchgate.net Theoretical and experimental studies have shown that for most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.govnih.gov This stability is attributed to the benzenoid character of the 1H form, as opposed to the quinonoid character of the 2H form. researchgate.net Computational studies using methods like MP2/6-31G** indicate that the 1H-tautomer of the parent indazole is about 15 kJ·mol−1 more stable than the 2H-tautomer. nih.gov The substituents on the ring can influence the position of this equilibrium, but the 1H form is generally predominant.

Keto-Enol Tautomerism: The presence of the hydroxyl group at the C6 position introduces the possibility of keto-enol tautomerism. The 1H-indazol-6-ol (enol form) can tautomerize to a corresponding indazol-6(1H)-one (keto form). However, this transformation would disrupt the aromaticity of the benzene ring, making the enol form significantly more stable under normal conditions.

The interplay between these tautomeric forms is crucial in understanding the reactivity of the molecule. For instance, proton transfer dynamics can affect the nucleophilicity of the ring nitrogens and the acidity of the hydroxyl group, thereby influencing the course of derivatization reactions.

Reaction Kinetics and Thermodynamic Analysis of Derivatization Pathways

In SNAr reactions, the rate is dependent on the concentration of both the indazole substrate and the nucleophile, as well as the temperature and solvent. The stability of the Meisenheimer intermediate plays a crucial role; electron-withdrawing groups on the ring can stabilize this intermediate and accelerate the reaction.

For metal-mediated cross-coupling reactions, the kinetics are more complex, involving multiple steps in the catalytic cycle. The oxidative addition step is often rate-limiting, and its rate is highly dependent on the nature of the halogen (I > Br), the ligands on the metal catalyst, and the solvent.

Thermodynamic analysis, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the stability of reactants, intermediates, and products. For example, DFT calculations have been used to determine the relative stability of 1-substituted versus 2-substituted indazole products, with the 1-substituted isomers generally being thermodynamically favored. acs.org Such calculations can help predict the regioselectivity of reactions and optimize reaction conditions to favor the desired product.

Table 2: Factors Influencing Reaction Rates

| Reaction Type | Key Kinetic Factors | Thermodynamic Considerations |

|---|---|---|

| SNAr | Nucleophile strength, Leaving group ability (I > Br), Solvent polarity, Temperature | Stability of Meisenheimer intermediate, Relative energy of products |

Pathways for Oxidative and Reductive Transformations of the Indazole System

The indazole ring system can undergo both oxidative and reductive transformations, although it is relatively stable due to its aromatic character.

Reductive Transformations: Reductive processes are often employed in the synthesis of the indazole core itself. For example, the reductive cyclization of o-nitro-ketoximes is a known method for preparing 1H-indazoles. researchgate.netresearchgate.net Once formed, the indazole ring is generally resistant to reduction under mild conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure, the benzene portion of the ring can be reduced.

Oxidative Transformations: The indazole ring is susceptible to oxidation, particularly in the presence of strong oxidizing agents. The phenolic hydroxyl group at the C6 position makes this compound particularly sensitive to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products. The oxidative cyclization of phenolic amides to form spirolactams has been studied, indicating that phenolic systems can be susceptible to oxidation. nih.gov Additionally, photocatalytic methods have been developed for the C-H amination of indazoles, which represents a functionalization of the ring system under oxidative conditions. acs.org These reactions often proceed via single-electron transfer (SET) processes. acs.org

The specific pathways for oxidation and reduction will be highly dependent on the reagents and conditions employed, and careful control is necessary to achieve selective transformations without degrading the core indazole structure.

Computational and Theoretical Studies on 3 Bromo 4 Iodo 1h Indazol 6 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-4-iodo-1H-indazol-6-ol, these methods would provide a detailed picture of its electronic landscape and predict its reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) would be the primary tool to determine the most stable three-dimensional arrangement of atoms in this compound. By calculating the potential energy surface, researchers can identify the global minimum energy conformation, which corresponds to the most stable structure of the molecule. This process involves optimizing the bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can map out the energy landscapes for various chemical reactions involving this molecule, identifying transition states and reaction pathways.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from FMO analysis.

Electrostatic Potential Surfaces and Charge Distribution Analysis

An electrostatic potential (ESP) surface map would visually represent the charge distribution around the this compound molecule. This map uses a color spectrum to indicate regions of positive and negative electrostatic potential. Red areas, indicating negative potential, are typically associated with lone pairs of electrons and are likely sites for electrophilic attack. Blue areas, representing positive potential, are associated with atomic nuclei and are prone to nucleophilic attack. This analysis would be vital in understanding the molecule's intermolecular interactions and its binding behavior with other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations would offer insights into the dynamic behavior of this compound over time. By simulating the movements of atoms and molecules, MD can explore the different conformations the molecule can adopt and the relative energies of these conformations. This is particularly important for understanding its flexibility and how it might interact with biological targets. MD simulations can also model the intermolecular interactions between multiple this compound molecules or its interactions with solvent molecules, providing information on its aggregation behavior and solubility.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Ab Initio Methods

Computational methods can predict the spectroscopic signatures of this compound, which can be invaluable for its experimental characterization.

NMR Spectroscopy: Ab initio calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule's bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) absorption spectrum. This provides information about the molecule's electronic structure and its color.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | 7.2-8.5 |

| ¹³C NMR | Chemical Shift (ppm) | 110-150 |

| IR | Vibrational Frequency (cm⁻¹) | 3400 (O-H), 1600 (C=C) |

| UV-Vis | Maximum Absorption (nm) | 280 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from spectroscopic prediction studies.

Computational Design and Virtual Screening of Potential Derivatives

Based on the computational understanding of this compound, researchers can engage in the computational design of new derivatives with potentially enhanced properties. By systematically modifying the functional groups on the indazole core, it is possible to create a virtual library of related compounds. Virtual screening techniques, such as molecular docking, can then be used to predict the binding affinity of these derivatives to a specific biological target. This approach allows for the rapid and cost-effective identification of promising new drug candidates or materials with desired functionalities, guiding future synthetic efforts. For instance, studies on other indazole derivatives have successfully employed these methods to design novel inhibitors for various enzymes.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Extensive computational and theoretical investigations into the non-covalent interactions of this compound have not been found in a thorough review of publicly available scientific literature. While the molecular structure of this compound, featuring bromine, iodine, and hydroxyl groups, suggests the high likelihood of significant halogen and hydrogen bonding, specific computational studies detailing these interactions for this particular compound are not presently available.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the context of this compound, both the bromine and iodine atoms could potentially act as halogen bond donors. Theoretical studies on other halogenated organic molecules have demonstrated the importance of these interactions in determining crystal packing, molecular recognition, and biological activity.

Similarly, the presence of the hydroxyl (-OH) group and the nitrogen atoms in the indazole ring strongly indicates the capacity for hydrogen bonding. These interactions, where a hydrogen atom is shared between two electronegative atoms, are fundamental to the structure and properties of many chemical and biological systems. Computational models are frequently used to predict the strength, geometry, and energetic favorability of hydrogen bonds.

Although direct research on this compound is lacking, theoretical frameworks and computational methods are well-established for analyzing such non-covalent interactions. Future computational studies on this molecule would likely employ methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to model its electrostatic potential surface, identify bond critical points using Quantum Theory of Atoms in Molecules (QTAIM), and calculate interaction energies. Such studies would provide valuable insights into the supramolecular chemistry of this compound.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Potential Donor | Potential Acceptor |

| Halogen Bonding | Bromine Atom | Nitrogen, Oxygen |

| Halogen Bonding | Iodine Atom | Nitrogen, Oxygen |

| Hydrogen Bonding | Hydroxyl Group (-OH) | Nitrogen, Oxygen, Bromine, Iodine |

| Hydrogen Bonding | N-H of Indazole | Oxygen, Nitrogen |

Spectroscopic and Advanced Analytical Methodologies for Structural Characterization in Research Contexts

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound like 3-Bromo-4-iodo-1H-indazol-6-ol. This technique provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its molecular formula.

Expected HRMS Data: For this compound (C₇H₄BrIN₂O), the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O). The observation of an ion peak corresponding to this exact mass, typically within a tolerance of ±5 ppm, would provide strong evidence for the compound's elemental composition.

Furthermore, fragmentation studies, often conducted using techniques like tandem mass spectrometry (MS/MS), would offer insights into the molecule's structure. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce the connectivity of the atoms and identify characteristic cleavages of the indazole core and its substituents.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 369.8604 | Data not available | Data not available |

| [M-H]⁻ | 367.8448 | Data not available | Data not available |

| [M+Na]⁺ | 391.8423 | Data not available | Data not available |

(Note: This table is illustrative as experimental data is not publicly available.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of 1D and 2D NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the this compound molecule.

Advanced 1D NMR Techniques (e.g., NOESY, DEPT)

¹H NMR: This experiment would reveal the number of different types of protons, their chemical environment, and their coupling patterns. For this compound, one would expect to see signals for the aromatic protons on the benzene (B151609) ring and the N-H and O-H protons. The chemical shifts and coupling constants (J-values) would help determine the substitution pattern.

¹³C NMR: This provides information on the different carbon environments. The number of signals would correspond to the number of chemically non-equivalent carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

1D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons, which is crucial for confirming stereochemistry and the spatial arrangement of substituents.

2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map out the proton-proton connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-5 | Data not available | Data not available |

| H-7 | Data not available | Data not available |

| N1-H | Data not available | - |

| O6-H | Data not available | - |

| C-3 | - | Data not available |

| C-3a | - | Data not available |

| C-4 | - | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | - | Data not available |

| C-7 | Data not available | Data not available |

| C-7a | - | Data not available |

(Note: This table is predictive as experimental data is not publicly available.)

Solid-State NMR for Polymorphic Studies

If this compound were found to exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. ssNMR can distinguish between polymorphs by detecting differences in the chemical shifts and relaxation times of the nuclei in the solid state, which are sensitive to the local molecular environment and packing.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indazole ring, C-H stretches of the aromatic ring, and C=C and C=N stretching vibrations within the heterocyclic system. The positions of the C-Br and C-I stretching vibrations would appear in the fingerprint region.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| N-H (Indazole) | Stretching | 3100-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C/C=N (Aromatic/Indazole) | Stretching | 1450-1650 |

| C-O (Phenol) | Stretching | 1200-1260 |

| C-I | Stretching | 500-600 |

| C-Br | Stretching | 500-650 |

(Note: This table presents typical ranges and specific values would be determined experimentally.)

Chiroptical Spectroscopies (e.g., ECD, VCD) for Chiral Derivatives (if applicable)

While this compound is not inherently chiral, the introduction of a chiral center, for instance, through substitution at the indazole nitrogen with a chiral moiety, would necessitate the use of chiroptical spectroscopic methods to determine its absolute configuration. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive techniques for this purpose.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This provides information about the electronic transitions within the molecule and their spatial arrangement. For a chiral derivative of this compound, the complex interplay of the chromophores in the indazole ring system would result in a unique ECD spectrum, acting as a fingerprint for a specific enantiomer.

VCD, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. This technique probes the vibrational transitions within a chiral molecule. Each vibrational mode can, in principle, exhibit a VCD signal, providing a rich source of stereochemical information. The advantage of VCD lies in its sensitivity to the entire molecular structure, not just the regions near chromophores.

In a research context, the experimental ECD and VCD spectra of a synthesized chiral derivative would be compared with quantum chemical predictions for the possible enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Technique | Wavelength/Wavenumber | Signal (Δε or ΔA) | Assignment |

| ECD | 280 nm | +5.2 | n -> π* transition |

| ECD | 250 nm | -8.1 | π -> π* transition |

| VCD | 1650 cm⁻¹ | +2.3 x 10⁻⁵ | C=N stretch |

| VCD | 1420 cm⁻¹ | -1.5 x 10⁻⁵ | C-H bend |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hyphenated Techniques in Analytical Chemistry for Purity and Identity Confirmation

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for confirming the purity and identity of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. In the context of this compound, a reversed-phase high-performance liquid chromatography (HPLC) method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The eluent from the HPLC column is then introduced into the mass spectrometer.

The mass spectrometer provides two crucial pieces of information. Firstly, the mass-to-charge ratio (m/z) of the molecular ion allows for the confirmation of the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition. nih.gov Secondly, the characteristic isotopic pattern resulting from the presence of bromine and iodine atoms would serve as a definitive indicator of the presence of these halogens in the molecule. researchgate.net Fragmentation of the molecular ion within the mass spectrometer can also provide structural information that further confirms the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, suitable for volatile and thermally stable compounds. While the volatility of this compound may be limited, derivatization could be employed to increase its volatility for GC analysis. Similar to LC-MS, GC provides the separation, and MS provides the mass and fragmentation data for identity confirmation. researchgate.netnih.gov The fragmentation patterns of indazole derivatives in GC-MS can be particularly informative for structural elucidation. researchgate.net

The purity of a sample of this compound can be determined from the chromatogram generated by LC-MS or GC-MS. The area of the peak corresponding to the target compound, relative to the total area of all peaks, provides a quantitative measure of its purity.

Table 2: Exemplary LC-MS Data for Purity and Identity Confirmation of this compound

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Relative Area (%) | Tentative Assignment |

| 5.8 | 352.86 | 225.96, 147.00 | 99.2 | This compound |

| 3.2 | 196.95 | - | 0.5 | Unreacted 6-Bromo-1H-indazole |

| 7.1 | 478.76 | - | 0.3 | Dimerization by-product |

Note: The data presented in this table is exemplary and for illustrative purposes only.

Despite a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," no specific research detailing its use as a versatile chemical scaffold in chemical biology research, as outlined in the user's request, could be located.

The performed searches aimed to uncover information regarding the derivatization of this specific indazole for applications in kinase inhibition research, the design of mechanistic probes, and the exploration of its structure-activity relationships. Further inquiries were made into its potential use in the development of fluorescent or photoaffinity labels, its applications in target engagement and molecular interaction analysis, its role in the design of ligands for protein-ligand interaction studies, and its utility as a tool for biochemical pathway elucidation.

While general information on the broader class of indazole-containing compounds and their significance in medicinal chemistry and chemical biology is available, literature specifically focusing on the synthesis, derivatization, and application of this compound for the requested purposes could not be identified. Consequently, the generation of a detailed article with specific research findings, data tables, and in-depth analysis for each of the specified sections and subsections is not possible based on the currently accessible scientific literature.

Therefore, this report cannot provide the requested article on "Exploration of this compound as a Versatile Chemical Scaffold in Chemical Biology Research" due to the absence of specific studies on this particular compound in the public domain.

Future Perspectives and Research Opportunities Pertaining to Halogenated Indazole Systems

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future synthesis of 3-Bromo-4-iodo-1H-indazol-6-ol and its analogs is poised for a paradigm shift towards greener and more efficient methodologies. Traditional multi-step syntheses are often plagued by issues of low atom economy, the use of hazardous reagents, and the generation of significant waste. Emerging strategies, however, offer promising alternatives that align with the principles of sustainable chemistry.

One of the most promising future directions is the application of transition-metal-catalyzed C-H activation and annulation reactions . These methods offer a more direct and atom-economical approach to constructing the indazole core. For instance, rhodium(III)-catalyzed double C-H activation of aldehyde hydrazones or rhodium(III)/copper(II)-catalyzed sequential C-H bond activation can provide direct access to functionalized indazoles. nih.govpharmtech.comresearchgate.net The future challenge lies in adapting these methodologies for the regioselective synthesis of polyhalogenated indazoles, which would involve the careful selection of directing groups and reaction conditions to control the site of C-H functionalization.

Visible-light photocatalysis represents another frontier in the sustainable synthesis of heterocyclic compounds, including indazoles. acs.organton-paar.comscientistlive.comkrishisanskriti.org This technique utilizes light as a renewable energy source to drive chemical transformations under mild conditions, often avoiding the need for high temperatures and harsh reagents. Future research will likely focus on developing photocatalytic systems that can efficiently construct the indazole scaffold and introduce halogen atoms in a controlled manner.

The table below provides a comparative overview of traditional versus emerging synthetic strategies for halogenated indazoles, highlighting the potential improvements in sustainability and efficiency.

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Starting Materials | Often require pre-functionalized precursors | Can utilize simpler, more abundant starting materials |

| Reaction Steps | Typically multi-step, leading to lower overall yield | Fewer steps, often one-pot or tandem reactions |

| Atom Economy | Lower, with significant byproduct formation | Higher, with better incorporation of atoms into the final product |

| Reagents | Often stoichiometric and hazardous reagents | Catalytic amounts of reagents, often less toxic |

| Energy Consumption | High temperatures and prolonged reaction times | Milder reaction conditions, often at room temperature |

| Solvents | Use of volatile and toxic organic solvents | Shift towards greener solvents or solvent-free conditions |

By embracing these innovative synthetic strategies, the chemical community can look forward to more environmentally benign and economically viable routes for the production of this compound and other valuable halogenated indazole derivatives.

Exploration of Emerging Reactivity Patterns and Undiscovered Transformations

The unique arrangement of two different halogen atoms at the 3- and 4-positions, a hydroxyl group at the 6-position, and a reactive N-H bond in this compound presents a rich playground for exploring novel reactivity and transformations. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone for selective functionalization. Generally, the C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for stepwise and site-selective introduction of various substituents. nih.gov

Future research is expected to move beyond conventional cross-coupling reactions to uncover more intricate and powerful transformations. This includes the development of sequential, one-pot multi-functionalization strategies that exploit the reactivity difference of the C-I and C-Br bonds, as well as the N-H and O-H groups. Such strategies would enable the rapid construction of complex molecular architectures from a single, versatile building block.

The exploration of novel cyclization reactions initiated by the halogen substituents is another exciting avenue. For example, intramolecular reactions triggered by the selective activation of either the C-I or C-Br bond could lead to the formation of new fused heterocyclic systems with unique photophysical or biological properties.

Furthermore, the interplay between the halogen atoms and the hydroxyl group could lead to undiscovered rearrangements or ring-transformation reactions of the indazole core under specific reaction conditions. The potential for halogen bonding to influence the regioselectivity of reactions on the indazole ring is also an area ripe for investigation.

The following table outlines the potential for selective functionalization at different positions of the this compound scaffold.

| Position | Halogen | Relative Reactivity in Cross-Coupling | Potential Transformations |

| C3 | Bromo | Less reactive than C-I | Suzuki, Stille, Buchwald-Hartwig, Sonogashira couplings |

| C4 | Iodo | More reactive than C-Br | Selective Suzuki, Stille, Heck, Sonogashira couplings |

| N1 | - | Reactive N-H | Alkylation, Arylation, Acylation |

| C6 | - | Activated by hydroxyl group | Electrophilic substitution |

| O6 | - | Reactive O-H | Etherification, Esterification |

By systematically investigating the reactivity of this polyfunctionalized indazole, chemists can expect to uncover a wealth of new synthetic methodologies and expand the toolkit for heterocyclic chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of halogenated indazoles like this compound are well-suited for the adoption of modern technologies such as flow chemistry and automated synthesis. These platforms offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization and scale-up. pharmtech.comacs.org

Flow chemistry , where reagents are continuously pumped through a reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netacs.org This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which can be common in the synthesis of complex heterocyclic compounds. For the synthesis of this compound, a multi-step flow process could be envisioned, where each step, from the initial cyclization to the sequential halogenation, is performed in a dedicated reactor module. This approach would minimize manual handling of intermediates and allow for in-line purification and analysis.

Automated synthesis platforms , often integrated with microreactors, can accelerate the discovery of new derivatives of this compound. nih.gov These systems can perform a large number of experiments in parallel, systematically varying reagents, catalysts, and reaction conditions. This high-throughput screening approach can rapidly identify optimal conditions for a desired transformation or generate a library of analogs for biological screening. nih.govacs.org

The table below compares the key features of batch synthesis versus integrated flow chemistry and automated platforms for the synthesis of halogenated indazoles.

| Feature | Batch Synthesis | Flow Chemistry & Automated Platforms |

| Safety | Handling of large volumes of hazardous materials, potential for thermal runaways. | Smaller reaction volumes, excellent heat transfer, reduced risk of accidents. pharmtech.com |

| Scalability | Often requires re-optimization for different scales. | Seamless scaling by running the system for longer or using parallel reactors. acs.org |

| Reproducibility | Can be variable due to challenges in controlling reaction parameters. | Highly reproducible due to precise control over reaction conditions. acs.org |

| Reaction Optimization | Time-consuming and resource-intensive. | Rapid optimization through automated high-throughput screening. acs.org |

| Process Control | Limited real-time monitoring and control. | In-line analysis and feedback loops for precise process control. |

| Throughput | Lower, with sequential reaction setups. | Higher, with the potential for continuous production and parallel synthesis. |

The integration of flow chemistry and automation holds the key to unlocking the full potential of halogenated indazole systems, enabling the efficient, safe, and scalable production of both known and novel compounds for a wide range of applications.

Advanced Computational Modeling for Predictive Reactivity and Property Design

The future of research on halogenated indazoles will be significantly influenced by the increasing sophistication and accessibility of computational chemistry tools. Advanced computational modeling, particularly using methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and properties of molecules like this compound, thereby guiding experimental design and accelerating discovery.

One of the key areas where computational modeling can make a significant impact is in predicting the regioselectivity of reactions . For a molecule with multiple potential reaction sites, such as the C-I, C-Br, N-H, and O-H bonds, as well as various positions on the aromatic rings, DFT calculations can be used to determine the most likely sites of attack for different reagents. By calculating parameters such as atomic charges, frontier molecular orbital energies, and reaction energy barriers, researchers can make informed predictions about the outcome of a reaction before even entering the laboratory.

Computational modeling can also be employed to design novel catalysts for the synthesis and functionalization of halogenated indazoles. By simulating the interaction of different metal catalysts and ligands with the indazole substrate, it is possible to identify catalyst systems that are likely to exhibit high activity and selectivity for a desired transformation. This in silico screening approach can significantly reduce the experimental effort required to discover new and improved catalytic methods.

Furthermore, computational methods are invaluable for predicting the physicochemical and photophysical properties of new indazole derivatives. Properties such as absorption and emission spectra, dipole moments, and electronic band gaps can be calculated with reasonable accuracy, providing a virtual screening tool for identifying candidates with desired characteristics for applications in materials science or as biological probes.

The following table illustrates the types of computational data that can be generated to guide research on this compound.

| Computational Method | Predicted Property/Parameter | Application in Research |

| Density Functional Theory (DFT) | Atomic charges, electrostatic potential maps | Predicting sites for electrophilic and nucleophilic attack. |

| DFT | Frontier Molecular Orbital (HOMO/LUMO) energies and distributions | Understanding reactivity in cycloaddition and other pericyclic reactions. |

| Transition State Theory/DFT | Reaction energy barriers and transition state geometries | Elucidating reaction mechanisms and predicting regioselectivity. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Designing new dyes, fluorescent probes, and materials with specific optical properties. |

| Molecular Dynamics (MD) Simulations | Solvation effects, conformational analysis | Understanding the influence of the solvent and molecular flexibility on reactivity. |

By leveraging the power of advanced computational modeling, researchers can adopt a more predictive and design-oriented approach to the study of halogenated indazoles, leading to the more rapid and efficient discovery of new reactions, catalysts, and functional materials.

Uncovering New Roles for Halogenated Indazoles in Interdisciplinary Research

While halogenated indazoles have traditionally found applications in medicinal chemistry, their unique structural and electronic properties make them highly promising candidates for a diverse range of interdisciplinary research areas. The future will likely see the strategic application of compounds like this compound in fields beyond drug discovery.

In materials science , the ability to selectively functionalize the indazole core at multiple positions opens up opportunities for the design of novel organic electronic materials. By introducing different aromatic or electron-donating/withdrawing groups through cross-coupling reactions at the bromine and iodine positions, it is possible to tune the electronic properties of the resulting molecules. These tailored indazole derivatives could find applications as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the hydroxyl group also provides a handle for further modification or for influencing intermolecular interactions in the solid state.

The field of chemical biology can also benefit from the unique features of halogenated indazoles. The indazole scaffold can serve as a core for the development of novel fluorescent probes for bioimaging. The photophysical properties of these probes can be fine-tuned by judicious choice of substituents. Furthermore, the bromo and iodo groups can act as handles for the attachment of biomolecules or for use in photoaffinity labeling experiments to identify protein targets.

In agrochemical research , the indazole core is a known pharmacophore in some pesticides. The systematic exploration of the chemical space around this compound could lead to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

The potential for halogenated indazoles to act as ligands in coordination chemistry and catalysis is another underexplored area. The nitrogen atoms of the pyrazole (B372694) ring can coordinate to metal centers, and the electronic properties of the resulting complexes can be modulated by the halogen and hydroxyl substituents. This could lead to the development of new catalysts for a variety of organic transformations.

The table below summarizes potential new roles for halogenated indazoles in these interdisciplinary fields.

| Research Area | Potential Application of Halogenated Indazoles | Key Features to Exploit |

| Materials Science | Organic semiconductors, emitters for OLEDs, components of OPVs. | Tunable electronic properties, sites for functionalization, potential for self-assembly. |

| Chemical Biology | Fluorescent probes, photoaffinity labels, building blocks for bioactive molecules. | Modifiable photophysical properties, reactive handles for bioconjugation. |

| Agrochemistry | Novel herbicides, fungicides, insecticides. | Known agrochemical pharmacophore, potential for SAR studies. |

| Coordination Chemistry | Ligands for metal complexes, catalysts. | Coordinating nitrogen atoms, electronically tunable scaffold. |

By thinking beyond the traditional applications of halogenated indazoles, researchers can unlock a wealth of new opportunities and contribute to advancements in a wide range of scientific disciplines.

Contributions to Fundamental Understanding of Heterocyclic Chemistry and Reactivity

The study of seemingly specific molecules like this compound can have a profound impact on the broader understanding of fundamental principles in heterocyclic chemistry. The intricate interplay of multiple functional groups and the nuanced reactivity of this compound provide an excellent platform for investigating and challenging existing theories of chemical reactivity and bonding.

A key area for fundamental investigation is the role of halogen bonding in directing the reactivity and supramolecular assembly of indazole systems. The presence of both a bromine and an iodine atom allows for a comparative study of their halogen bonding capabilities. Understanding how these non-covalent interactions influence reaction pathways, crystal packing, and interactions with biological macromolecules can provide valuable insights that are applicable to a wide range of chemical systems.

The di-halogenated nature of the molecule also offers a unique opportunity to study the mechanisms of site-selective reactions in great detail. By systematically varying catalysts, ligands, and reaction conditions, researchers can gain a deeper understanding of the factors that govern regioselectivity in cross-coupling and other functionalization reactions. This knowledge is crucial for the development of more predictable and efficient synthetic methods for a wide array of polyfunctionalized aromatic and heteroaromatic compounds.

Furthermore, the indazole ring system itself presents interesting questions regarding tautomerism and aromaticity . The position of the N-H proton can have a significant influence on the electronic properties and reactivity of the molecule. Studying how the substituents at the 3, 4, and 6-positions affect the tautomeric equilibrium can contribute to a more comprehensive understanding of this fundamental aspect of heterocyclic chemistry.

Finally, the synthesis and reactions of this compound can serve as a testing ground for new theoretical models and computational methods . By comparing experimental results with theoretical predictions, chemists can refine and validate computational approaches, ultimately leading to more powerful predictive tools for all of chemistry.

In essence, the detailed investigation of complex, polyfunctionalized heterocycles like this compound serves not only to expand the chemical toolbox but also to deepen our fundamental understanding of the principles that govern the behavior of molecules.

Q & A

Q. Critical factors :

- Electronic effects : Electron-withdrawing groups (e.g., -OH) direct halogens to meta/para positions.

- Steric hindrance : Bulky substituents near reactive sites reduce regioselectivity.

- Reagent choice : Polar aprotic solvents enhance electrophilic substitution efficiency .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer :

Analytical techniques :

Q. Best practices :

- Use deuterated DMSO for NMR to resolve hydroxyl protons.

- Calibrate MS with halogen-specific standards to account for isotopic patterns .

Advanced: How can conflicting data regarding bromine vs. iodine reactivity in this compound be resolved under nucleophilic conditions?

Answer :

Contradictions often arise from:

- Solvent effects : Polar solvents (e.g., DMSO) favor iodine displacement due to its lower bond dissociation energy vs. Br .

- Temperature : Iodine substituents are more labile at >80°C, leading to premature substitution .

Q. Resolution strategies :

Kinetic studies : Compare reaction rates of Br and I under identical conditions (e.g., SNAr with piperidine) .

Computational modeling : Use DFT calculations (e.g., Gaussian) to predict leaving-group aptitude based on charge distribution .

Isotopic labeling : Track substituent stability via ¹²⁵I/⁷⁹Br radiolabeling in substitution reactions .

Advanced: What role does the hydroxyl group play in modulating the compound’s electronic properties and biological activity?

Answer :

The -OH group:

Q. Experimental validation :

- SAR studies : Compare bioactivity of this compound vs. its methyl ether derivative .

- X-ray crystallography : Resolve binding modes in protein-ligand complexes .

Basic: What are the stability and storage recommendations for this compound?

Q. Answer :

Stability testing : Monitor via periodic HPLC to detect degradation products (e.g., deiodinated analogs) .

Advanced: How does the presence of Br and I impact the compound’s utility in cross-coupling reactions?

Answer :

Reactivity hierarchy :

- Buchwald-Hartwig amination : Iodine reacts preferentially with Pd catalysts (e.g., Pd(OAc)₂/XPhos) .

- Suzuki coupling : Bromine is more reactive than iodine with aryl boronic acids (yield: Br > I by ~20%) .

Q. Methodology :

- Sequential coupling : Use I for first coupling (lower activation energy), then Br .

- Protecting group strategy : Temporarily block the 6-OH to avoid chelation with metal catalysts .

Advanced: What computational methods are suitable for modeling the electronic effects of Br and I in this compound?

Answer :

Recommended approaches :

DFT calculations : Use B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .

Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

Hammett constants : Quantify substituent effects (σₚ for Br = +0.23, I = +0.18) to predict reactivity trends .

Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.